molecular formula C12H20N2O B13608991 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol

2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol

Cat. No.: B13608991
M. Wt: 208.30 g/mol
InChI Key: IACKUZRDXAIBBW-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol is an organic compound with a complex structure that includes both amino and diethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium or platinum, specific solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but differs in its overall structure and properties.

    {4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone: Another compound with diethylamino groups, used in different applications.

Uniqueness: 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and its versatile reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-amino-2-[4-(diethylamino)phenyl]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3

InChI Key

IACKUZRDXAIBBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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